

Chemical structure and properties of Loganin.

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Compound of Interest

Compound Name: Loganin
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Technical Monograph: Loganin

Chemical Architecture, Biosynthesis, and Pharmacological Applications

Executive Summary

Loganin (C₁₇H₂₆O₁₀) is a bioactive iridoid glycoside serving as a critical chemotaxonomic marker and a biosynthetic precursor in the formation of seco**loganin**-derived indole alkaloids. [1] Predominantly isolated from *Cornus officinalis* (Cornelian cherry) and *Strychnos nux-vomica*, it exhibits significant neuroprotective, anti-inflammatory, and anti-diabetic properties. [1] This guide synthesizes its structural parameters, extraction methodologies, and mechanistic pathways for researchers in medicinal chemistry and pharmacognosy.

Part 1: Structural Characterization & Physicochemical Properties[1][2]

Loganin is characterized by a cyclopentan-[c]-pyran skeleton. [1] Its bioactivity is heavily dependent on the stereochemical configuration of the hydroxyl group at C-7 and the glycosidic linkage.

Chemical Identity[1][2][3]

- IUPAC Name: Methyl (1S,4aS,6S,7R,7aS)-1-(β-D-glucopyranosyloxy)-6-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate[1]
- CAS Number: 18524-94-2[1]
- Molecular Weight: 390.38 g/mol [1]

Physicochemical Data Table

The following constants are critical for quality control and identification during isolation procedures.

Parameter	Value / Characteristic	Experimental Relevance
Physical State	White crystalline powder	Visual purity check post-lyophilization.
Melting Point	222–223 °C	Purity validation; depression indicates impurities.[1]
Solubility	Soluble in water, ethanol, methanol	Dictates extraction solvent choice (polar solvents required).[1]
Specific Rotation	(c=1, H ₂ O)	Stereochemical confirmation; Loganin is levorotatory.[1]
UV Max	236–240 nm	Detection wavelength for HPLC quantification.[1]

Structural Logic

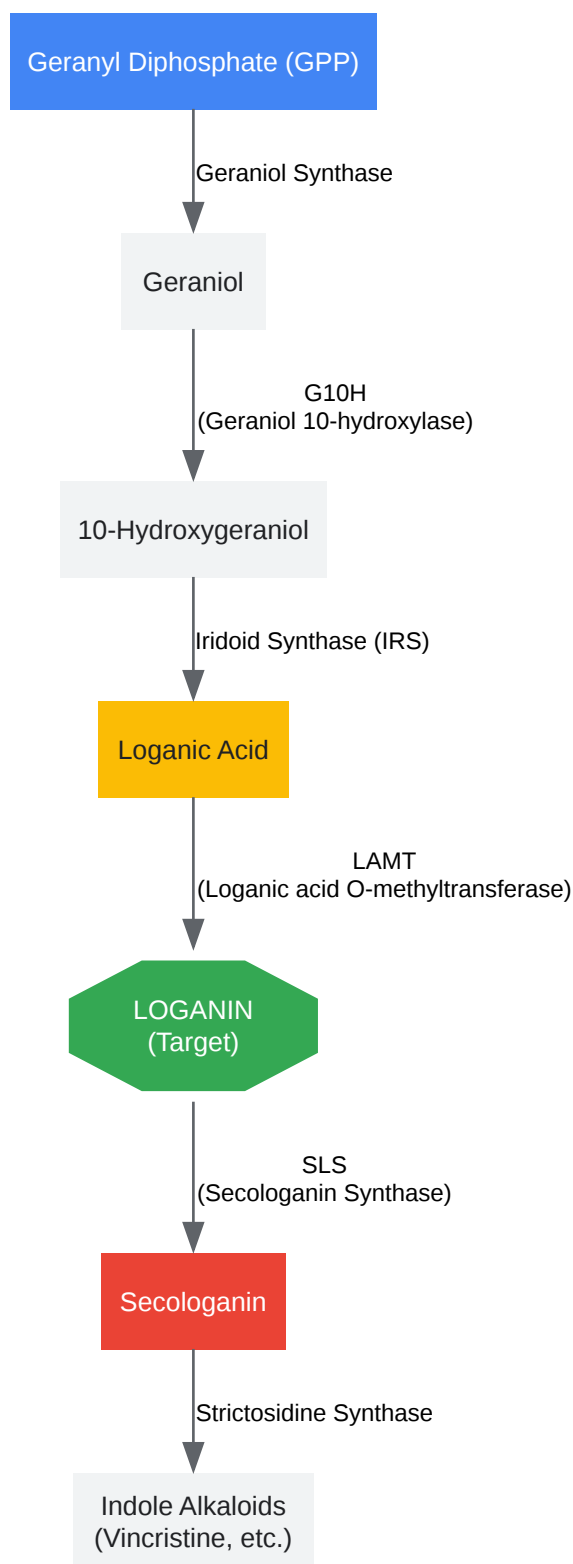
The molecule consists of a glucose moiety attached to an iridoid aglycone. The C-11 methyl ester is a reactive site for hydrolysis, while the C-7 hydroxyl group is pivotal for its conversion into **secologanin**.^[1] In biosynthetic engineering, the cleavage of the cyclopentane ring at the C-7/C-8 bond is the rate-limiting step for generating downstream alkaloids.

Part 2: Biosynthetic Pathway (The Metabolic Context)[1]

Understanding the biosynthesis of **Loganin** is essential for synthetic biology applications aiming to upregulate indole alkaloid production. **Loganin** is derived from the mevalonate pathway, proceeding through geranyl diphosphate (GPP).[1]

Pathway Visualization

The following diagram illustrates the enzymatic flow from the terpene backbone to the secologanin branch point.



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[1] Mechanistic Insight: The conversion of Loganic Acid to **Loganin** via LAMT (Loganic acid O-methyltransferase) is a methylation step that renders the molecule less polar and prepares it for

the oxidative ring cleavage by SLS (Secologanin Synthase).[1] Inhibiting SLS is a strategy to accumulate **Loganin** for isolation.[1]

Part 3: Extraction & Purification Protocol

This protocol uses *Cornus officinalis* (Shan Zhu Yu) due to its high **loganin** content (~1-2%).[1] It prioritizes yield and thermal stability.[1]

Reagents & Equipment

- Raw Material: Dried *C. officinalis* fruit sarcocarp (seeds removed).[1]
- Solvent: 30–50% Ethanol (aq).[1]
- Equipment: Reflux condenser, Rotary evaporator, C18-SPE cartridges or HPLC.

Step-by-Step Methodology

- Pre-treatment:
 - Pulverize dried sarcocarp to pass through a 40-mesh sieve.[1]
 - Why: Maximizes surface area for solvent penetration without creating excessive fines that clog filters.[1]
- Optimized Extraction (Reflux):
 - Mix powder with 30% Ethanol (1:10 w/v ratio).[1]
 - Reflux at 50°C for 45 minutes.
 - Scientific Note: While traditional methods use higher temperatures, recent response surface methodology (RSM) studies indicate that moderate temperatures (45-50°C) prevent hydrolytic degradation of the glycosidic bond while maintaining solvation efficiency [1].[1]
- Concentration:
 - Filter the supernatant.[1]

- Evaporate ethanol under reduced pressure at <math><50^{\circ}\text{C}</math>.[1]
- Resuspend the residue in distilled water.[1]
- Purification (Solid Phase Extraction):
 - Load aqueous fraction onto a pre-conditioned C18 SPE cartridge.[1]
 - Wash with water (removes sugars/polar impurities).[1]
 - Elute **Loganin** with 30% Methanol.
- Validation (HPLC-UV):
 - Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5 μm).[1]
 - Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (15:85 v/v).[1]
 - Flow Rate: 1.0 mL/min.[1]
 - Detection: 236 nm.[1]
 - Target: Single peak retention time matching standard (~10-12 min depending on column).
[1]

Part 4: Pharmacological Mechanisms[1]

Loganin's therapeutic potential is driven by its ability to modulate oxidative stress and inflammatory signaling.[1]

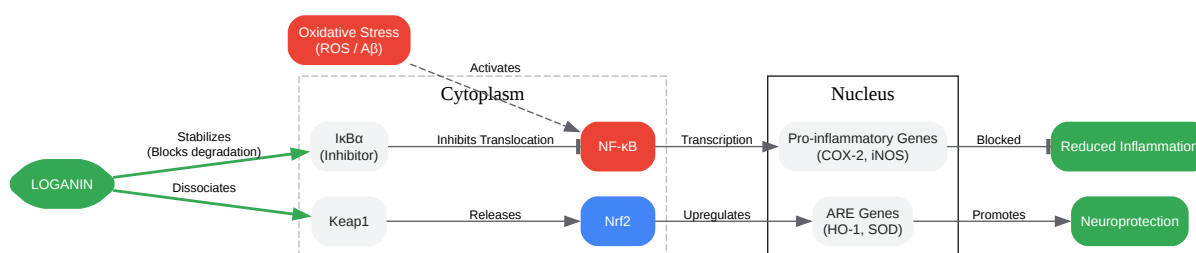
Neuroprotection & Anti-Inflammation (NF- κ B vs. Nrf2)

Loganin acts as a dual-regulator in neurodegenerative models (e.g., Alzheimer's, Parkinson's).
[1]

- Inhibition of NF- κ B: **Loganin** prevents the phosphorylation of I κ B α , blocking the nuclear translocation of NF- κ B (p65). This suppresses downstream pro-inflammatory cytokines (TNF- α , IL-1 β , COX-2) [2].[1]

- Activation of Nrf2: It promotes the nuclear translocation of Nrf2, which binds to the Antioxidant Response Element (ARE), upregulating HO-1 (Heme Oxygenase-1) and SOD (Superoxide Dismutase).[1] This neutralizes ROS [3].[1][2][3]

Mechanism Diagram



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[1]

Part 5: Pharmacokinetics (ADME Profile)

A major challenge in developing **Loganin** as a drug is its pharmacokinetic profile.[1]

- Absorption: Oral bioavailability is relatively low (~4.87% in rat models).[1] This is attributed to poor membrane permeability of the glycoside form and rapid hydrolysis [4].
- Metabolism: **Loganin** undergoes extensive intestinal first-pass metabolism.[1][4] It is hydrolyzed to its aglycone (loganetin) by intestinal microflora or cytosolic -glucosidases.[1]
- Distribution: Despite low bioavailability, **Loganin** (or its active metabolites) can cross the Blood-Brain Barrier (BBB), evidenced by its neuroprotective effects in vivo.[1]
- Excretion: Primarily excreted via urine.[1]

Formulation Insight: To enhance clinical efficacy, lipid-based nanocarriers or structural modification (to resist rapid hydrolysis) are recommended strategies for drug development professionals.[1]

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